3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
Overview
Description
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichloro, cyano, and methylsulfinyl functional groups attached to a benzenecarboxamide core. Its molecular formula is C15H10Cl2N2O2S, and it has a molecular weight of 353.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amino groups are acylated with a suitable acyl chloride to form the amide linkage.
Chlorination: The aromatic ring is chlorinated using chlorine gas or other chlorinating agents.
Sulfoxidation: The methylsulfanyl group is oxidized to a methylsulfinyl group using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenecarboxamide derivatives.
Scientific Research Applications
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials with specific functionalities.
Agrochemical Research: It is explored for its potential use as an agrochemical, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as cyano and methylsulfinyl can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide: Similar structure but with a methylsulfanyl group instead of a methylsulfinyl group.
3,4-Dichloro-N-(3-cyano-4-(methylphenyl)sulfinyl)benzenecarboxamide: Similar structure with a methylphenylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties. This unique feature may contribute to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-10(14)8-18)19-15(20)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLKUAXMPVMBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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